N-(2-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide
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Overview
Description
N-(2-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide: is a chemical compound that belongs to the class of heterocyclic aromatic compounds It features a quinazoline core structure, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.
Introduction of Sulfanyl Group: The sulfanyl group can be introduced by reacting the quinazoline core with thiol-containing reagents, such as thiourea or thioglycolic acid, under suitable conditions.
Attachment of Ethoxyphenyl Group: The final step involves the coupling of the ethoxyphenyl group to the quinazoline-sulfanyl intermediate using appropriate coupling reagents, such as ethyl iodide or ethyl bromide, in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline core or the sulfanyl group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazoline derivatives and thiols.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: N-(2-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a valuable tool in biochemical research.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been studied for its anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity. The sulfanyl group may also participate in redox reactions, affecting cellular processes. The ethoxyphenyl group can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
- N-(2-ethoxyphenyl)-4-hydroxybenzamide
- N-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one
- N-(2-ethoxyphenyl)-1-(5-nitrothiophen-2-yl)methanimine
Uniqueness: N-(2-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide stands out due to its quinazoline core, which imparts unique biological activities and chemical reactivity. The presence of the sulfanyl group further enhances its versatility in chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-2-23-16-10-6-5-9-15(16)21-17(22)11-24-18-13-7-3-4-8-14(13)19-12-20-18/h3-10,12H,2,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWLTDNEYDPYPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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